Engineered Carbonyl Reductase PhADH H93C/A139L Delivers >98% Enantiomeric Excess for (S)-Enantiomer Production
Rational engineering of carbonyl reductase PhADH from Paraburkholderia hospita produced the double mutant H93C/A139L, which enhanced enantioselectivity toward reduction of 3-cyclopentyl-3-ketopropanenitrile from 85% ee to >98% ee, a 13-percentage-point absolute improvement [1]. The engineered variant also exhibited a 6.3-fold increase in specific activity relative to wild-type PhADH, enabling practical biocatalytic production [1].
| Evidence Dimension | Enantioselectivity (enantiomeric excess, ee) |
|---|---|
| Target Compound Data | >98% ee (with PhADH H93C/A139L mutant) |
| Comparator Or Baseline | 85% ee (with wild-type PhADH) |
| Quantified Difference | ≥13 percentage-point improvement in ee; 6.3-fold increase in specific activity |
| Conditions | Bioreduction of 3-cyclopentyl-3-ketopropanenitrile (1a); PhADH from Paraburkholderia hospita |
Why This Matters
This demonstrates that procuring the (S)-enantiomer produced via the engineered PhADH H93C/A139L route provides materially higher enantiopurity than wild-type enzymatic reduction, directly impacting downstream coupling efficiency and final API optical purity.
- [1] Cui Y, Zhu L, Chen X, Feng J, Wu Q, Zhu D. Engineering a Carbonyl Reductase for Scalable Preparation of (S)-3-Cyclopentyl-3-hydroxypropanenitrile, the Key Building Block of Ruxolitinib. ChemBioChem. 2022;23(5):e202100589. View Source
